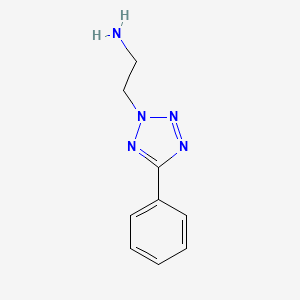

2-(5-Phenyltetrazol-2-yl)ethanamine

Description

2-(5-Phenyltetrazol-2-yl)ethanamine is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at position 5 with a phenyl group and at position 2 with an ethanamine side chain.

Properties

IUPAC Name |

2-(5-phenyltetrazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZXDHHCTBDKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-Phenyltetrazol-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the acylation of 2-hydrazinyl-4,6-dimethylpyrimidine with 2-(5-Phenyltetrazol-2-yl)acetyl chloride . The reaction is typically carried out under mild conditions using solvents such as acetonitrile or tetrahydrofuran. Industrial production methods often involve the use of acyl chlorides and amines to form the desired tetrazole derivatives .

Chemical Reactions Analysis

2-(5-Phenyltetrazol-2-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring is known to react with acidic materials and strong oxidizers, leading to the formation of new compounds . Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. The major products formed from these reactions are often tetrazole-containing derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant potential in medicinal chemistry, particularly for its biological activities:

- Anticancer Properties : Research indicates that tetrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that 2-(5-Phenyltetrazol-2-yl)ethanamine may interact with molecular targets involved in cancer progression .

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Materials Science

In materials science, 2-(5-Phenyltetrazol-2-yl)ethanamine serves as a building block for synthesizing advanced materials:

- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .

- Catalysis : Its derivatives are explored as catalysts in various chemical reactions due to their ability to stabilize transition states .

Agricultural Chemistry

The agricultural sector benefits from the applications of tetrazole compounds:

- Pesticides and Herbicides : The compound is investigated for its potential use in developing new agrochemicals that target specific pests or weeds while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 2-(5-Phenyltetrazol-2-yl)ethanamine on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest. This positions the compound as a promising candidate for further drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of 2-(5-Phenyltetrazol-2-yl)ethanamine were tested against various bacterial strains. The findings revealed significant antibacterial activity, suggesting its potential use as a lead compound in developing novel antibiotics .

Mechanism of Action

The mechanism of action of 2-(5-Phenyltetrazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The inhibition of this enzyme can lead to various therapeutic effects, including antifungal and antiviral activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine hydrochloride

- Structure : Contains a benzoxazole core (a fused benzene and oxazole ring) with a chlorine substituent at position 5 and an ethanamine group at position 2.

- Key Differences : The benzoxazole core replaces the tetrazole ring, and the chlorine substituent enhances electrophilic reactivity.

- Applications : Benzoxazole derivatives are associated with antimicrobial and antitumor activities .

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)

- Structure : Substituted phenethylamines with a 2,5-dimethoxy-4-halophenyl group (e.g., I, Br, Cl) and an N-(2-methoxybenzyl) substituent.

- Key Differences : These compounds feature a phenethylamine backbone instead of a tetrazole core, with methoxy and halogen substituents.

- Applications: Highly potent hallucinogens acting as 5-HT2A receptor agonists, but associated with severe toxicity and fatalities .

2-(4-Methylthiazol-2-yl)ethanamine

- Structure : A thiazole ring (five-membered ring with nitrogen and sulfur) substituted with a methyl group at position 4 and an ethanamine group at position 2.

- Key Differences : Thiazole cores are sulfur-containing heterocycles, which influence electronic properties and binding interactions.

- Applications : Thiazole derivatives are explored for antiviral and antibacterial activities .

Functional Analogues with Pharmacological Relevance

Hybrid Thioxanthonic-Amines

- Structure : Combines a thioxanthonic scaffold (a tricyclic structure) with an amine group. Example: 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one.

- Key Differences : The thioxanthonic core provides planar aromaticity, enhancing interactions with P-glycoprotein (P-gp).

- Applications : Potent P-gp inhibitors, reversing multidrug resistance in cancer cells .

Triazole-Ethanamine Derivatives

- Structure : Example: N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(2,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride.

- Key Differences : Triazole rings (three nitrogen atoms) enhance hydrogen-bonding capacity.

- Applications: Broad-spectrum antifungal and antibacterial agents, targeting enzymes like lanosterol 14α-demethylase .

Data Table: Structural and Pharmacological Comparisons

*Theoretical based on tetrazole bioisosterism.

Antimicrobial Potential

- Tetrazole Derivatives : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate (from ) demonstrates dual activity as a tetrazole-benzoxazole hybrid, showing promise against bacterial and fungal pathogens.

- Triazole-Ethanamine Compounds : Fluorinated and chlorinated derivatives (e.g., 25C-NBOMe analogs) exhibit potent antifungal activity, comparable to miconazole, by targeting fungal cytochrome P450 enzymes .

Anticancer Activity

- P-gp Inhibition : Hybrid thioxanthonic-amines enhance doxorubicin efficacy in resistant cancer cell lines (e.g., K562Dox), achieving a 2-fold reduction in GI₅₀ values compared to verapamil .

- Tetrazole Bioisosteres : The metabolic stability of tetrazoles makes them suitable replacements for carboxylic acids in kinase inhibitors, improving oral bioavailability .

CNS Modulation and Toxicity

- NBOMe Series : Despite structural similarities to 2-(5-phenyltetrazol-2-yl)ethanamine, 25I-NBOMe and analogs are highly toxic, with reported fatalities due to serotonin syndrome and cardiovascular complications .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Phenyltetrazol-2-yl)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide. Subsequent functionalization of the tetrazole core with a phenyl group and ethanamine side chain requires careful optimization:

- Coupling agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide) to enhance amide bond formation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalysts : Pd/C or nickel catalysts for hydrogenation steps to reduce nitro groups to amines .

Q. How can structural characterization of 2-(5-Phenyltetrazol-2-yl)ethanamine be performed to confirm purity and regiochemistry?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for confirming tetrazole ring substitution patterns .

- NMR spectroscopy : H and C NMR can distinguish between regioisomers (1H- vs. 2H-tetrazole) via chemical shifts of adjacent protons (e.g., phenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity).

- Cytotoxicity profiling : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with H-labeled reference compounds.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of 2-(5-Phenyltetrazol-2-yl)ethanamine?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-311+G(d,p) basis sets to calculate:

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2 or EGFR kinase) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust docking parameters (e.g., solvation models, protonation states) to better match physiological conditions.

- Experimental validation : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities independently .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., benzimidazole derivatives) to identify trends in bioactivity .

Q. What strategies optimize the pharmacokinetic profile of 2-(5-Phenyltetrazol-2-yl)ethanamine for in vivo studies?

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility (logP < 3).

- Metabolic stability : Test hepatic microsomal assays (human/rat) with LC-MS/MS to identify metabolic soft spots (e.g., N-dealkylation of ethanamine) .

- BBB permeability : Use PAMPA-BBB assays or MDCK cell monolayers to predict CNS penetration .

Q. How can crystallographic data be leveraged to design derivatives with enhanced target selectivity?

- Substituent mapping : Analyze X-ray structures of target-ligand complexes to identify:

- Bioisosteric replacement : Replace the tetrazole ring with 1,2,4-triazole or carboxylate groups while retaining binding geometry .

Methodological Challenges & Solutions

Q. What experimental controls are critical when studying this compound’s neuroprotective effects?

- Positive controls : Use established neuroprotectants (e.g., memantine for NMDA receptor antagonism).

- Vehicle controls : Account for solvent effects (e.g., DMSO toxicity thresholds).

- Off-target screening : Test against unrelated receptors (e.g., serotonin 5-HT₃) to confirm specificity .

Q. How can researchers validate the antioxidant activity of 2-(5-Phenyltetrazol-2-yl)ethanamine?

- ROS scavenging assays : Use DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) in neuronal cells under oxidative stress (H₂O₂-induced).

- Enzymatic assays : Measure SOD (Superoxide Dismutase) or CAT (Catalase) activity in treated vs. untreated samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.